N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
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Overview
Description
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives
Mechanism of Action
Target of Action
The primary target of this compound is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .
Mode of Action
The compound interacts with its targets through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .
Biochemical Pathways
The compound affects the serotonin pathway . Serotonin, or 5-hydroxytryptamine (5-HT), is an important neurotransmitter. The compound’s interaction with the 5-HT1A receptors can influence the downstream effects of this pathway, potentially impacting a variety of physiological functions .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the 5-HT1A receptors . By binding to these receptors, the compound can influence the serotonin pathway and potentially impact a variety of physiological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzothiophene core: This can be achieved through the cyclization of a suitable precursor, such as 2-bromo-1-(4-fluorophenyl)ethanone, with thiophene-2-carboxylic acid under basic conditions.
Introduction of the propan-2-yl group: The benzothiophene core is then alkylated with 1-bromo-2-propanol in the presence of a base, such as potassium carbonate, to introduce the propan-2-yl group.
Cyclopropanation: The resulting intermediate is subjected to cyclopropanation using a suitable reagent, such as diazomethane, to form the cyclopropane ring.
Amidation: Finally, the carboxylic acid group is converted to the carboxamide by reaction with an amine, such as ammonia or a primary amine, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of more efficient catalysts, solvents, and reaction conditions to minimize by-products and enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent targeting various biological pathways, including serotonin receptors and other neurotransmitter systems.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a modulator of biological functions.
Pharmacological Research: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion in biological systems.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
1-benzothiophene: A simpler benzothiophene derivative with similar structural features.
4-fluorophenylcyclopropane: A compound with a similar cyclopropane ring and fluorophenyl group.
N-(1-benzothiophen-3-yl)propan-2-yl derivatives: Compounds with similar benzothiophene and propan-2-yl groups.
Uniqueness
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is unique due to its specific combination of structural features, including the benzothiophene core, propan-2-yl group, fluorophenyl ring, and cyclopropane carboxamide moiety. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNOS/c1-14(12-15-13-25-19-5-3-2-4-18(15)19)23-20(24)21(10-11-21)16-6-8-17(22)9-7-16/h2-9,13-14H,10-12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZURRLDLYDMRRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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